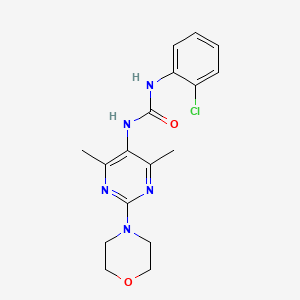

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQJLIXVFAKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4-dichloro-6-methylpyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

Substitution Reaction: The resulting 4,6-dimethyl-2-morpholinopyrimidine is then reacted with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Amines or other reduced forms of the original compound.

Substituted Derivatives: Compounds with new substituents replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea, exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways involved in cell growth and survival .

Antiviral Properties

Pyrimidine derivatives have shown potential as antiviral agents. The structure of this compound allows it to interact with viral enzymes, thereby inhibiting viral replication .

Neuroprotective Effects

Studies have suggested that certain pyrimidine compounds may provide neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier is a significant advantage in developing treatments for neurodegenerative diseases .

Agricultural Applications

Herbicide Development

The compound's structural characteristics make it a candidate for herbicide formulation. Research has indicated that similar compounds can inhibit specific enzymes in plants, leading to growth suppression . This application is particularly relevant in developing selective herbicides that target specific weed species without harming crops.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Enzyme Inhibition

The following compounds share structural motifs with the target molecule, particularly the urea/amide core and substituted aromatic systems:

Key Observations:

- Urea vs. Sulfonylurea : The target compound and AVE#21 retain a urea core, while foramsulfuron incorporates a sulfonylurea group, broadening its herbicidal activity .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F in AVE#21) enhance binding affinity to enzyme allosteric sites, whereas bulky groups like morpholine (target compound) or phenoxy ( compound) may alter solubility or steric interactions .

- Pyrimidine Modifications: The 4,6-dimethyl-morpholinopyrimidine in the target compound contrasts with 4,6-dimethoxy (foramsulfuron) or phenoxy () variants, suggesting divergent target selectivity .

Docking and Binding Affinity Trends

highlights that urea derivatives such as AVE#21 and W1807 exhibit variable binding affinities to glycogen phosphorylase due to substituent positioning. Molecular docking studies reveal that:

- Chloro/fluoro substituents on the phenyl ring stabilize hydrophobic interactions.

- Morpholine or phenoxy groups on pyrimidine influence hydrogen bonding capacity . These findings suggest that the target compound’s morpholine group may confer unique pharmacokinetic properties compared to analogs with methoxy or phenoxy substituents.

Notes on Structural-Activity Relationships (SAR)

- Electronic Effects : Chlorine (electron-withdrawing) in the target compound and AVE#21 likely increases binding potency compared to ethyl or methoxy groups .

- Solubility: Morpholine’s polar nature may improve aqueous solubility relative to phenoxy or ethylphenyl substituents, impacting bioavailability .

- Application Scope : While urea derivatives like AVE#21 target human enzymes, sulfonylureas (e.g., foramsulfuron) are tailored for plant enzyme inhibition, demonstrating the scaffold’s versatility .

Biological Activity

Overview

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its structure includes a chlorophenyl group and a morpholinopyrimidine moiety, which contribute to its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C17H20ClN5O

- Molecular Weight : 361.8 g/mol

- CAS Number : 1448133-27-4

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN5O |

| Molecular Weight | 361.8 g/mol |

| CAS Number | 1448133-27-4 |

The compound acts primarily as an inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator in centriole duplication and cell cycle progression. Inhibition of PLK4 can lead to the disruption of cancer cell proliferation by inducing centrosome loss and subsequently activating p53 pathways in cells with intact p53 signaling. This results in cell cycle arrest and apoptosis in cancerous cells, particularly those with mutations in the p53 gene .

Biological Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.72 | |

| MCF7 (Breast Cancer) | 1.05 | |

| HeLa (Cervical Cancer) | 0.89 |

Case Studies

- In vitro Studies : In a study assessing the effects of this compound on A549 lung cancer cells, treatment resulted in significant cell death at concentrations as low as 0.72 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways .

- In vivo Studies : A murine model was utilized to evaluate the efficacy of the compound in tumor reduction. Results showed a marked decrease in tumor size when administered at doses correlating with the observed IC50 values from in vitro studies, indicating its potential for effective cancer therapy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The chlorophenyl group enhances lipophilicity and cellular uptake.

- The morpholinopyrimidine core is essential for PLK4 binding affinity.

A detailed analysis revealed that modifications to these groups could either enhance or diminish biological activity, highlighting the importance of structure in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrimidine and chlorophenylurea precursors. Use inert solvents (e.g., dichloromethane or toluene) under reflux conditions with a base like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures is advised. Monitor reaction progress using HPLC or LC-MS to ensure purity >95% .

Q. How can researchers optimize reaction conditions for this compound to improve yield?

- Methodological Answer : Employ Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables. Statistical analysis (ANOVA) of yield data helps isolate optimal conditions .

Q. What spectroscopic techniques are critical for characterizing this urea derivative?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns on the pyrimidine and chlorophenyl rings.

- FT-IR to verify urea C=O stretching (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for exact mass validation.

Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What solubility and stability profiles should be considered for in vitro assays?

- Methodological Answer : Determine solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. Assess stability under assay conditions (e.g., 37°C, pH 7.4) via LC-MS over 24–72 hours. Note: Chlorophenyl groups may enhance hydrophobicity, requiring surfactants (e.g., Tween-80) for colloidal stability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., PDB entries). Focus on the urea moiety’s hydrogen-bonding interactions with catalytic lysine residues. Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

- Methodological Answer : Systematically evaluate variables:

- Assay conditions : ATP concentration, buffer ionic strength, and enzyme isoforms.

- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates.

- Data normalization : Include positive controls (e.g., staurosporine) and apply Z-factor validation for assay robustness. Meta-analysis of published IC₅₀ values with standardized protocols is critical .

Q. How can researchers design experiments to probe the compound’s selectivity across protein families?

- Methodological Answer : Utilize kinome-wide profiling platforms (e.g., KinomeScan) to assess selectivity against 400+ kinases. Pair this with cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions. Validate findings with SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., microwave-assisted synthesis) to reduce energy use. Implement membrane separation technologies (e.g., nanofiltration) for solvent recovery, aligning with CRDC subclass RDF2050104 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.